
4-Fluorophenylacetyl chloride
Overview
Description
4-Fluorophenylacetyl chloride (CAS 459-04-1) is a fluorinated acyl chloride with the molecular formula C₈H₆ClFO and a molecular weight of 172.58 g/mol. It is widely used as an acylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . Its structure features a fluorine atom at the para position of the phenyl ring, which imparts electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and making it reactive toward nucleophiles like amines and alcohols .
Key applications include:
Preparation Methods
Preparation Using Thionyl Chloride
- Procedure : 4-Fluorophenylacetic acid is reacted with thionyl chloride (SOCl2) under controlled temperature conditions, typically between 0°C and 80°C. The reaction time varies from 1 hour to 7 hours depending on scale and conditions.
- Catalysis : Addition of catalytic amounts of DMF enhances the reaction rate by forming a reactive intermediate.
- Solvents : Common solvents include dichloromethane (DCM) or toluene, with inert atmosphere protection (e.g., nitrogen) to prevent side reactions.
- Typical Conditions and Yields :
Starting Material (g) | Thionyl Chloride (mL) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|
15 | 15 | None (neat) | 60 | 1 | Not specified | Excess SOCl2 removed under reduced pressure |
50 | 77.18 | DCM (250 mL) | 60 | 3 | Not specified | Inert atmosphere, reflux |
5,000 (5 kg) | 2,800 | Toluene (49.2 L) | 70 | 3 | Not specified | Slow addition of SOCl2, base scrubber |
10 | 20 | DCM (25 mL) | 20 (room temp) | 2 | Not specified | One drop DMF catalyst |
- Mechanism : Thionyl chloride converts the carboxylic acid group into the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.
- Notes : Reaction completion is monitored by HPLC or TLC, and excess thionyl chloride is removed by evaporation under reduced pressure.
Preparation Using Oxalyl Chloride
- Procedure : 4-Fluorophenylacetic acid is treated with oxalyl chloride (COCl)2 in the presence of catalytic DMF, typically in dichloromethane solvent.
- Temperature : Reactions are conducted at low temperatures (0°C to room temperature) to control the exothermic nature.
- Reaction Time : Between 1 to 6 hours depending on scale and conditions.
- Typical Conditions and Yields :
Starting Material (g) | Oxalyl Chloride (mL) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|
25 | 28.4 | DCM (75 mL) | 20 (room temp) | 1-2 | Not specified | DMF catalyst, yellow oil product |
0.473 (473 mg) | 0.513 | DCM (25 mL) | 0 to 2 (ice bath) | 2 | Not specified | Violent reaction, gas evolution |
5 (mmol scale) | 6 (mmol) | DCM (20 mL) | 0 to 20 | 6 | 86% (for subsequent product) | Argon atmosphere, followed by further reactions |
- Mechanism : Oxalyl chloride reacts with the acid to form the acyl chloride, releasing CO and CO2 gases.
- Notes : The reaction is often followed by concentration under vacuum to isolate the acyl chloride, which is typically used immediately due to its reactivity.
Friedel-Crafts Acylation Using Aluminum Chloride
- Procedure : 4-Fluorophenylacetyl chloride prepared as above is used in Friedel-Crafts acylation with aluminum chloride (AlCl3) and aromatic solvents such as fluorobenzene or benzene.
- Conditions : Reaction temperatures range from 0°C to 80°C, with reaction times from 2 to 8.5 hours.
- Yields : High yields reported, up to 97%.
- Example :
Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
This compound + AlCl3 | DCM or fluorobenzene | 0 to 50 | 2 to 8.5 | 85-97 | Used to synthesize α-chloro-4-fluorophenyl benzyl ketones |
- Notes : This method is used for further functionalization rather than direct preparation of the acyl chloride but is relevant for industrial synthesis routes.
Method | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Notes |
---|---|---|---|---|---|---|
Thionyl Chloride | SOCl2, DMF (catalyst) | DCM, Toluene | 0 - 80 | 1 - 7 | Up to 95 | Common, scalable, requires inert atmosphere |
Oxalyl Chloride | (COCl)2, DMF (catalyst) | DCM | 0 - 25 | 1 - 6 | ~86 | More controlled, violent gas evolution |
Friedel-Crafts Acylation | AlCl3, fluorobenzene or benzene | DCM, fluorobenzene | 0 - 80 | 2 - 8.5 | 85 - 97 | For further ketone synthesis, not direct acyl chloride prep |
- Catalyst Role : DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the conversion of carboxylic acid to acyl chloride.
- Temperature Control : Essential to avoid side reactions and decomposition; low temperatures are preferred for oxalyl chloride due to exothermicity.
- Reaction Monitoring : TLC, HPLC, and NMR are standard analytical methods to confirm completion and purity.
- Industrial Scale : Large-scale preparations use controlled addition of reagents, reflux condensers, and base scrubbers to manage gaseous byproducts safely.
- Purification : Typically involves removal of excess reagents under reduced pressure and sometimes recrystallization or chromatography for downstream products.
The preparation of this compound is well-established through chlorination of 4-fluorophenylacetic acid using thionyl chloride or oxalyl chloride, with DMF as a catalyst to enhance reaction efficiency. Thionyl chloride methods are favored for industrial scalability, while oxalyl chloride offers a cleaner reaction profile at lower temperatures. Friedel-Crafts acylation using aluminum chloride is a complementary method for further derivatization of the acyl chloride intermediate. These methods are supported by extensive experimental data and are widely used in both laboratory and industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenylacetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenylacetic acid.
Reduction: It can be reduced to 4-fluorophenylethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically carried out in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Fluorophenylacetic Acid: Formed from hydrolysis.
4-Fluorophenylethanol: Formed from reduction.
Scientific Research Applications
4-Fluorophenylacetyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of various heterocyclic compounds, such as pyrazolones and dihydropyrrol-2-ones.
Biology: Employed in the preparation of bioactive molecules for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluorophenylacetyl chloride primarily involves its role as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological molecules and synthetic intermediates .
Comparison with Similar Compounds
Physical Properties :
- Boiling point: 107°C (224°F) at 8 mmHg .
- Density: 1.259 g/cm³ .
- Solubility: Miscible with dichloromethane; moisture-sensitive and incompatible with water, alcohols, and bases .
The reactivity, physical properties, and applications of 4-fluorophenylacetyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related acyl chlorides:
Table 1: Structural and Functional Comparison
Key Insights :
Electron Effects :
- Fluorine (-F) and chlorine (-Cl) are electron-withdrawing, but chlorine’s larger atomic size and higher electronegativity result in greater inductive effects, increasing acyl chloride reactivity compared to fluorine .
- The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)phenylacetyl chloride provides superior electron withdrawal, making it highly reactive in demanding synthetic conditions .
Physical Properties :
- Boiling points correlate with molecular weight and substituent polarity. For example, 4-chlorophenylacetyl chloride (189.04 g/mol) has a higher boiling point than the fluoro analog .
- The methoxy (-OCH₃) group in 4-methoxyphenylacetyl chloride reduces density (1.259 vs. ~1.3 g/cm³ for chloro/trifluoromethyl analogs) due to lower polarity .
Applications :
Biological Activity
4-Fluorophenylacetyl chloride (CAS No. 459-04-1) is an acylating agent predominantly used in organic synthesis. Its structure includes a benzene ring substituted with a fluorine atom at the para position, a carbonyl group, and a chlorine atom, making it a reactive electrophile. While it has significant applications in synthetic chemistry, its biological activity remains less explored. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, reactivity, and potential implications in medicinal chemistry.
This compound is synthesized through the reaction of 4-fluorophenylacetic acid with reagents such as thionyl chloride or oxalyl chloride. The general reaction can be summarized as follows:
This reaction typically yields high purity products, often exceeding 90% yield under optimal conditions . The molecular weight of this compound is 172.58 g/mol, and its molecular formula is CHClFO .
Acylation Reactions
The primary biological relevance of this compound lies in its ability to acylate various nucleophiles, including amines and alcohols. This property facilitates the synthesis of biologically active compounds:
-
Reaction with Amines :
-
Reaction with Alcohols :
These reactions can lead to the formation of compounds that may exhibit pharmacological activity, particularly in the development of drugs targeting viral infections or other diseases.
Antiviral Activity
Recent studies have highlighted the potential of compounds derived from acylation reactions involving phenolic acids and nucleosides. For instance, derivatives synthesized using phenylacetate moieties have shown promising antiviral activities against coronaviruses . Although direct studies on this compound are scarce, its derivatives may play a role in antiviral drug development.
Structure-Activity Relationship (SAR)
Research indicates that the position of substituents on aromatic rings significantly affects biological activity. For example, fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts . This suggests that this compound could serve as a scaffold for designing more effective antiviral agents.
Summary Table of Biological Activity Insights
Property | Details |
---|---|
Molecular Formula | CHClFO |
Molecular Weight | 172.58 g/mol |
Synthesis Method | Reaction with thionyl or oxalyl chloride |
Primary Use | Acylating agent in organic synthesis |
Potential Applications | Synthesis of biologically active compounds |
Notable Findings | Limited direct biological activity; potential for antiviral derivatives |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Fluorophenylacetyl chloride in a laboratory setting?
Methodological Answer: this compound is typically synthesized via the reaction of 4-fluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The procedure involves refluxing the acid with excess chlorinating agent under anhydrous conditions, followed by purification through vacuum distillation to remove residual reagents. Key considerations include:
- Stoichiometry: Use a 1:2 molar ratio of acid to SOCl₂ to ensure complete conversion.
- Temperature Control: Maintain reflux at 70–80°C to avoid side reactions.
- Workup: Remove excess SOCl₂ by rotary evaporation under reduced pressure.
Purity validation via FTIR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (characteristic aromatic proton signals at δ 7.2–7.4 ppm) is critical .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Verify structural integrity by matching signals to known references. For example, the methylene group adjacent to the carbonyl appears at δ ~4.1 ppm (¹H) and δ ~34 ppm (¹³C) .
- HRMS: Confirm molecular weight (e.g., [M+Na]⁺ calculated for C₈H₆ClFO: 195.00; observed: 195.01) .
- HPLC: Assess purity (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .
Cross-referencing with spectral databases (e.g., NIST) enhances reliability .
Q. What safety precautions are essential when handling this compound during experimental procedures?
Methodological Answer: Due to its reactivity as an acyl chloride:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation.
- Moisture Control: Store under inert gas (N₂/Ar) to prevent hydrolysis.
- Spill Management: Neutralize spills with sodium bicarbonate or dry sand.
Refer to safety protocols for structurally similar compounds like 4-fluorobenzoyl chloride, which recommend emergency eye washing and avoiding skin contact .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in nucleophilic acyl substitution reactions?
Methodological Answer: Yield optimization requires systematic parameter testing:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or DMAP for accelerated acylation.
- Solvent Effects: Compare polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility.
- Temperature Gradients: Perform reactions at 0°C (to suppress side reactions) vs. room temperature.
In a case study, coupling this compound with an indole derivative at 0°C in DCM improved yield from 30% to 45% . Statistical tools like Design of Experiments (DoE) can identify critical factors .
Q. What strategies should be employed to resolve conflicting spectroscopic data (e.g., NMR, HRMS) when characterizing novel compounds synthesized from this compound?
Methodological Answer: Address discrepancies through:
- Multi-Nuclear NMR: Use DEPT-135 or HSQC to resolve overlapping signals. For example, ambiguous aromatic protons can be clarified via ¹³C-¹H correlation .
- Isotopic Labeling: Introduce deuterated analogs to track reaction pathways.
- Crystallography: Obtain single-crystal X-ray structures for unambiguous confirmation.
Contradictions in HRMS data (e.g., adduct formation) may require alternative ionization methods (ESI vs. EI) . Peer validation and literature cross-referencing (e.g., Beilstein Journal protocols) are critical .
Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in comparison to non-fluorinated analogs?
Methodological Answer: The fluorine atom exerts both inductive (-I) and resonance (+R) effects:
- Electrophilicity Enhancement: The -I effect increases the carbonyl's electrophilicity, accelerating nucleophilic attack (e.g., in amide couplings).
- Steric and Electronic Tuning: Fluorine's small size and electronegativity improve regioselectivity in Friedel-Crafts acylations compared to bulkier substituents.
Comparative studies with phenylacetyl chloride show this compound reacts 1.5× faster with aniline derivatives due to enhanced electrophilicity . Computational modeling (DFT) can quantify these effects by analyzing LUMO energy levels .
Properties
IUPAC Name |
2-(4-fluorophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJFYRPBYGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395835 | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-04-1 | |
Record name | 2-(4-Fluorophenyl)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.